molecular formula C7H8N2O2 B1419326 N-Methyl-2-nitroaniline-d3 CAS No. 112333-14-9

N-Methyl-2-nitroaniline-d3

Cat. No. B1419326
M. Wt: 155.17 g/mol
InChI Key: KFBOUJZFFJDYTA-FIBGUPNXSA-N
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Description

“N-Methyl-2-nitroaniline-d3” is a chemical compound with the molecular formula C7H5D3N2O2 and a molecular weight of 155.17 . It is a powder that is soluble in dichloromethane, ethyl acetate, and methanol . It is used for research purposes .


Physical And Chemical Properties Analysis

“N-Methyl-2-nitroaniline-d3” is an orange-brown powder . It has a flash point of >112°C . It is soluble in dichloromethane, ethyl acetate, and methanol .

Scientific Research Applications

  • Nonlinear Optical Properties and Molecular Structure N-Methyl-2-nitroaniline derivatives, such as 2-Methyl-4-nitroaniline, are studied for their nonlinear optical properties. DFT computations have been used to understand the charge transfer contributions to these properties. The vibrational contributions of these compounds are also analyzed using FTIR and FT-Raman, providing insights into their molecular structure and potential for charge transfer within the molecule (Jasmine, Amalanathan, & Roy, 2016).

  • Molecular Structure Analysis Comparative studies on the molecular structure of N-methyl-N-nitroaniline and its derivatives, using methods like the Kerr effect and dipole moments, have been carried out. These studies help in understanding the role of various substituents in the molecule and their impact on its properties (Prezhdo et al., 2001).

  • Use in Energetic Materials and Pharmaceuticals N-Methyl-4-nitroaniline, a related compound, is used as an additive in the synthesis of insensitive explosives due to its ability to lower the melting temperature of energetic materials. It also finds applications in the synthesis of dyes, antioxidants, pharmaceuticals, and gasoline inhibitors (Viswanath, Ghosh, & Boddu, 2018).

  • Optical and Thermal Properties Derivatives of 2-Methyl-4-nitroaniline, such as DMNPA, have been synthesized and analyzed for their optical and thermal properties. These studies provide insights into the lower optical cut-off, melting, and decomposition temperatures of these materials, making them valuable in various applications (Shankar et al., 2021).

  • Hydrogen Bonding Analysis Studies on 2-methyl-4-nitroaniline, a close relative of N-Methyl-2-nitroaniline-d3, have shown the formation of a three-dimensional framework structure due to hydrogen bonding. This understanding is crucial for applications that require specific molecular arrangements (Ferguson et al., 2001).

Safety And Hazards

“N-Methyl-2-nitroaniline-d3” is considered hazardous. It is harmful if swallowed, inhaled, or absorbed through the skin. It causes eye, skin, and respiratory tract irritation. The target organs include the blood, respiratory system, eyes, and skin .

properties

IUPAC Name

2-nitro-N-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBOUJZFFJDYTA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662109
Record name N-(~2~H_3_)Methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-nitroaniline-d3

CAS RN

112333-14-9
Record name N-(~2~H_3_)Methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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